3-(3-((tert-ブトキシカルボニル)アミノ)-4-クロロフェニル)プロパン酸エチル

概要

説明

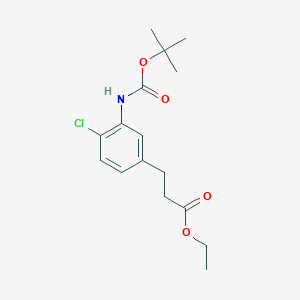

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a chlorinated aromatic ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

科学的研究の応用

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis

作用機序

As for the pharmacokinetics, the compound’s ADME properties would depend on various factors including its size, polarity, and the presence of functional groups. The Boc group increases the compound’s lipophilicity, which could influence its absorption and distribution .

The compound’s action could be influenced by various environmental factors such as pH and temperature, as these can affect the stability of the Boc group and the compound’s overall conformation .

生化学分析

Biochemical Properties

These reactions can be influenced by the presence of the tert-butoxycarbonyl group and the chlorine atom in the molecule .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is not well established. It’s possible that the compound could interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate typically involves the following steps:

Formation of the Intermediate: The starting material, 4-chloroaniline, undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) to form 4-chloro-N-(tert-butoxycarbonyl)aniline.

Alkylation: The intermediate is then subjected to alkylation with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields a methoxy-substituted derivative.

Deprotection: Removal of the Boc group yields Ethyl 3-(3-amino-4-chlorophenyl)propanoate.

類似化合物との比較

Similar Compounds

Ethyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of chlorine.

Ethyl 3-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate: Contains a methoxy group instead of chlorine.

Uniqueness

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions in chemical and biological systems. The Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization .

生物活性

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate

- CAS Number: 1258595-00-4

- Molecular Formula: C16H22ClN O4

- Molecular Weight: 327.81 g/mol

- Purity: 95% .

The biological activity of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is largely attributed to its interaction with specific biological targets. The compound has been shown to inhibit certain enzymes, potentially affecting pathways involved in cell signaling and metabolism.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on various protein targets, including kinases and proteases, which play crucial roles in cell proliferation and survival. For instance, the related compound EDI048 has demonstrated efficacy as a PI(4)K inhibitor, which is essential for treating gastrointestinal infections caused by Cryptosporidium .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific cellular pathways. For example, investigations into related compounds have shown that structural modifications can significantly impact their inhibitory potency. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of various related compounds against specific enzymes.

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| Ethyl Glycinate | CpPI(4)K | 2–7 |

| EDI048 | CpPI(4)K | 5.2 |

| Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate | TBD | TBD |

Note: TBD indicates that specific IC50 values for Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate are yet to be determined.

In Vivo Studies

In vivo studies utilizing animal models have demonstrated the therapeutic potential of structurally similar compounds. For instance, EDI048 was effective in reducing symptoms of cryptosporidiosis in neonatal calves, suggesting that similar derivatives may possess comparable efficacy in treating gastrointestinal infections .

Case Studies

A notable case study involving a structurally analogous compound (EDI048) provided insights into the pharmacodynamics and safety profile necessary for pediatric applications. The study revealed that high gastrointestinal exposure was critical for therapeutic effectiveness while minimizing systemic exposure .

特性

IUPAC Name |

ethyl 3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4/c1-5-21-14(19)9-7-11-6-8-12(17)13(10-11)18-15(20)22-16(2,3)4/h6,8,10H,5,7,9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKCCJZUOZEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。